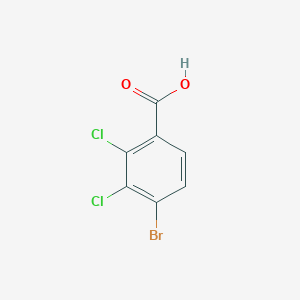

4-Bromo-2,3-dichlorobenzoic acid

Description

Contextualization within Halogenated Benzoic Acid Chemistry

Halogenated benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with at least one halogen atom and a carboxylic acid group. The nature, number, and position of the halogen substituents significantly influence the electronic and steric properties of the molecule, thereby affecting its acidity, reactivity, and potential applications.

The presence of electron-withdrawing halogens generally increases the acidity of the benzoic acid compared to its non-halogenated counterpart. thetestmag.com This is due to the inductive effect (-I effect) of the halogens, which stabilizes the resulting carboxylate anion. thetestmag.com The position of the halogens relative to the carboxylic acid group is also crucial. For instance, ortho-halogenated benzoic acids often exhibit different reactivity patterns compared to their meta or para isomers due to steric hindrance and through-space electronic interactions.

4-Bromo-2,3-dichlorobenzoic acid is a tri-substituted benzoic acid. The specific placement of a bromine atom at the 4-position and chlorine atoms at the 2- and 3-positions creates a distinct electronic environment around the aromatic ring. This substitution pattern can influence its reactivity in various chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and electrophilic aromatic substitution. The study of such polysubstituted halogenated benzoic acids is essential for understanding the intricate interplay of electronic and steric effects in aromatic systems.

Significance and Current Research Landscape

The significance of this compound and related compounds lies in their utility as versatile intermediates in the synthesis of more complex molecules. Halogenated aromatic compounds are fundamental precursors for the formation of carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions, which are cornerstones of modern organic synthesis. nih.gov

Current research often focuses on developing new and efficient methods for the synthesis of halogenated benzoic acids and their derivatives. google.com For example, decarboxylative halogenation, a process that converts carboxylic acids into organic halides, is a significant area of investigation. nih.govacs.org Researchers are exploring various catalytic systems, including those based on copper, to achieve these transformations under mild conditions with high functional group tolerance. nih.gov

Furthermore, halogenated benzoic acids are investigated for their potential applications in materials science and medicinal chemistry. For instance, the incorporation of halogen atoms can modulate the physicochemical properties of molecules, such as their lipophilicity and metabolic stability, which is of interest in drug design. They can also serve as building blocks for the synthesis of agrochemicals and other specialty chemicals. mdpi.com

Review of Prior Academic Investigations on Related Halogenated Aromatic Carboxylic Acids

Academic research on halogenated aromatic carboxylic acids is extensive. Studies have explored their synthesis, reactivity, and physical properties. For example, the synthesis of various isomers of dichlorobenzoic acid, such as 2,4-dichlorobenzoic acid, has been well-documented, often involving the oxidation of the corresponding dichlorotoluenes. wikipedia.org

Investigations into the reactivity of these compounds have provided valuable insights into the directing effects of halogen and carboxyl groups in electrophilic aromatic substitution reactions. The synthesis of compounds like 4-bromo-3-nitrobenzoic acid from benzene involves a series of steps that carefully consider the activating and deactivating effects of the substituents. quora.com

The study of decarboxylative halogenation has a long history, with the Hunsdiecker reaction being a classic example. nih.gov Modern research continues to build on this foundation, developing more efficient and general methods. These studies often involve a detailed examination of reaction mechanisms, including the potential involvement of radical intermediates. nih.gov The development of these synthetic methods is crucial for accessing a wide range of halogenated aromatic compounds for various research and industrial applications. acs.org

Chemical Properties and Research Data

Below are tables summarizing key chemical properties and research findings related to this compound and its isomers.

Table 1: Physicochemical Properties of Halogenated Benzoic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | Not readily available | C₇H₃BrCl₂O₂ | 269.91 | Not readily available |

| 4-Bromo-2-chlorobenzoic acid | 59748-90-2 | C₇H₄BrClO₂ | 235.46 | 171-175 sigmaaldrich.com |

| 3-Bromo-2-chlorobenzoic acid | 56961-27-4 | C₇H₄BrClO₂ | 235.46 | Not readily available bldpharm.com |

| 5-Bromo-2,3-dichlorobenzoic acid | 501009-14-9 | C₇H₃BrCl₂O₂ | Not readily available | Not readily available bldpharm.com |

| 4-Bromo-2,6-dichlorobenzoic acid | Not readily available | C₇H₃BrCl₂O₂ | Not readily available | Not readily available uni.lu |

| 4-Bromo-3,5-dichlorobenzoic acid | Not readily available | C₇H₃BrCl₂O₂ | Not readily available | Not readily available uni.lu |

| 2,4-Dichlorobenzoic acid | 50-84-0 | C₇H₄Cl₂O₂ | 191.01 | 164 wikipedia.org |

| 4-Bromo-2,3-difluorobenzoic acid | Not readily available | C₇H₃BrF₂O₂ | 237.00 | Not readily available nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLGSXLUJGRIHID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Bromo 2,3 Dichlorobenzoic Acid

De Novo Synthesis Pathways

De novo synthesis offers the flexibility to introduce the desired substituents onto a basic benzoic acid framework. Key approaches include direct halogenation, electrophilic aromatic substitution, and more complex multi-step sequences.

Halogenation Strategies on Benzoic Acid Precursors

Direct halogenation of benzoic acid or its derivatives is a primary method for introducing bromine and chlorine atoms. The carboxyl group is a meta-director in electrophilic aromatic substitution. ijisrt.com Therefore, direct bromination of benzoic acid would primarily yield 3-bromobenzoic acid. ijisrt.com To achieve the 4-bromo substitution pattern, along with the 2,3-dichloro substituents, a more strategic approach involving the manipulation of directing groups is necessary.

One potential route could involve the bromination of a precursor where a different activating group directs the bromine to the desired position, followed by the introduction and subsequent modification of other functional groups to yield the final product. For instance, starting with a compound that has a strong ortho, para-directing group could facilitate bromination at the 4-position.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (SEAr) is a fundamental process for functionalizing aromatic rings. wikipedia.org In the context of synthesizing 4-bromo-2,3-dichlorobenzoic acid, this can involve several distinct electrophilic substitution reactions, such as halogenation (bromination and chlorination). byjus.com

The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene (B151609) ring to form a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org This is typically the slow, rate-determining step. libretexts.org In a subsequent fast step, a proton is removed from the intermediate, restoring the aromaticity of the ring and resulting in the substituted product. libretexts.org

For the synthesis of polysubstituted benzenes like this compound, the order of introduction of the substituents is critical. The existing substituents on the ring dictate the position of subsequent substitutions. Halogens are deactivating yet ortho, para-directing, while the carboxylic acid group is deactivating and meta-directing. wikipedia.orgquora.com

A plausible electrophilic aromatic substitution strategy could begin with the bromination of a suitable precursor. For example, starting with 2,3-dichlorotoluene, one could perform a bromination reaction. The methyl group is an ortho, para-director, which would direct the incoming bromine to the 4 or 6 position. Subsequent oxidation of the methyl group to a carboxylic acid would then yield the desired product. libretexts.org

| Reaction | Reagents | Product |

| Friedel-Crafts Alkylation | Benzene, Methyl Chloride, AlCl₃ | Toluene (B28343) |

| Nitration | Toluene, HNO₃/H₂SO₄ | o-Nitrotoluene and p-Nitrotoluene |

| Oxidation | o-Nitrotoluene, KMnO₄/H₂SO₄ | p-Nitrobenzoic acid |

Table 1: Example of a multi-step synthesis involving electrophilic aromatic substitution. quora.com

Multi-step Synthetic Routes and Selective Functionalization

Due to the specific substitution pattern of this compound, multi-step synthetic routes are often necessary to achieve the desired isomer with high purity. These routes allow for the strategic introduction of functional groups that can be later converted into the required substituents or used to direct subsequent reactions.

One such multi-step approach could start from a more readily available substituted aniline (B41778). For example, a synthesis could commence with the protection of the amino group of an aniline derivative, followed by a sequence of halogenation reactions. The protecting group can be removed at a later stage to reveal the amino group, which can then be converted to a carboxylic acid via a Sandmeyer-type reaction. A multi-step synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline has been reported, which involves protection of the amino group, followed by bromination and chlorination, and finally deprotection. researchgate.net A similar strategy could be adapted, with an additional chlorination step and final conversion of the amino group.

Another strategy involves the use of a Grignard reagent. For instance, 2,3-dichloroiodobenzene can be converted to a Grignard reagent, which is then reacted with solid carbon dioxide to introduce the carboxylic acid group, yielding 2,3-dichlorobenzoic acid. chemicalbook.com This product could then be brominated at the 4-position.

| Starting Material | Key Steps | Final Product |

| Aniline | Protection, Bromination, Chlorination, Deprotection | 4-Bromo-2-chloroaniline |

| 2,3-Dichloroiodobenzene | Grignard formation, Carboxylation | 2,3-Dichlorobenzoic acid |

Table 2: Examples of multi-step synthetic approaches. researchgate.netchemicalbook.com

Synthesis from Related Brominated or Chlorinated Benzoic Acid Isomers

An alternative to de novo synthesis is the modification of existing, more readily available, brominated or chlorinated benzoic acid isomers. This approach relies on the ability to introduce the missing substituents or to rearrange existing ones.

For instance, starting with 4-bromobenzoic acid, one could attempt to introduce two chlorine atoms at the 2 and 3 positions. However, direct chlorination would likely lead to a mixture of products due to the directing effects of the existing bromo and carboxyl groups. The bromo group is ortho, para-directing, while the carboxyl group is meta-directing. quora.com This would likely lead to chlorination at positions ortho to the bromine and meta to the carboxyl group.

A more controlled approach might involve starting with a precursor like 5-bromo-2-chlorobenzoic acid. google.com Introducing a second chlorine atom would require careful consideration of the directing effects of the existing substituents.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, catalyst, temperature, and reaction time.

For halogenation reactions, the choice of catalyst is important. Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly used to polarize the halogen molecule, making it a more potent electrophile. libretexts.orglibretexts.org

In multi-step syntheses, the purification of intermediates at each stage is essential to prevent the accumulation of impurities that can affect subsequent reactions and the final product yield. Techniques like recrystallization and chromatography are often employed.

The use of flow reactors can also offer advantages in terms of controlling reaction parameters and improving yield and safety, particularly for reactions involving hazardous reagents or intermediates. chemicalbook.com A study on ortho-substituted carbonylation in a flow reactor demonstrated the potential for efficient synthesis with good yields. chemicalbook.com

| Parameter | Considerations for Optimization |

| Solvent | Polarity, solubility of reactants and intermediates, boiling point. |

| Catalyst | Type and concentration of Lewis acid for halogenation. |

| Temperature | Can influence reaction rate and selectivity. |

| Reaction Time | Monitoring reaction progress to determine optimal time for completion. |

| Purification | Recrystallization, chromatography to ensure purity of intermediates. |

Table 3: Key parameters for reaction optimization.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity, the control of the position of chemical bond formation, is the central challenge in the synthesis of this compound. The directing effects of the substituents on the aromatic ring govern the outcome of electrophilic aromatic substitution reactions.

-COOH (Carboxyl group): Deactivating and meta-directing.

-Cl (Chloro group): Deactivating but ortho, para-directing.

-Br (Bromo group): Deactivating but ortho, para-directing.

Understanding and strategically utilizing these directing effects is paramount. For example, in a molecule that already contains a bromine atom and a carboxylic acid, the position of an incoming electrophile will be influenced by both groups.

Stereoselectivity is not a primary concern in the synthesis of this compound itself, as the molecule is achiral. However, if any of the synthetic intermediates possess chiral centers, then controlling the stereochemistry would become an important consideration.

Green Chemistry Principles in Synthetic Design

The industrial synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. The application of these principles to the synthesis of this compound focuses on several key areas: the choice of starting materials, the types of reagents and solvents used, the efficiency of the reactions, and the generation of waste. While specific "green" synthetic routes for this compound are not extensively documented in publicly available literature, it is possible to propose and evaluate potential synthetic pathways based on established chemical transformations and green chemistry principles.

A common and logical starting material for the synthesis of this compound is 4-Bromo-2,3-dichloroaniline. From this precursor, a traditional synthetic route would likely involve a Sandmeyer reaction, a classic method for converting an aromatic amine to a variety of functional groups.

A Hypothetical Traditional Synthetic Route

A conventional synthesis of this compound from 4-Bromo-2,3-dichloroaniline can be envisioned in two main steps:

Diazotization: The amine group of 4-Bromo-2,3-dichloroaniline is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). This is a well-established and effective method for activating the aromatic ring for subsequent substitution. byjus.com

Cyanation followed by Hydrolysis: The resulting diazonium salt is then subjected to a Sandmeyer reaction with copper(I) cyanide (CuCN). wikipedia.org This introduces a nitrile group onto the aromatic ring, forming 4-Bromo-2,3-dichlorobenzonitrile. The nitrile is subsequently hydrolyzed to the desired carboxylic acid by heating with a strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide). chemguide.co.uklibretexts.org

While effective, this traditional route presents several green chemistry challenges:

Use of Toxic Reagents: Copper(I) cyanide is highly toxic. The use of large quantities of strong acids or bases for hydrolysis also poses environmental and safety risks.

Waste Generation: The Sandmeyer reaction generates copper-containing waste streams that require treatment. The hydrolysis step also produces a significant amount of salt waste upon neutralization.

Harsh Reaction Conditions: The hydrolysis of the nitrile often requires prolonged heating at high temperatures, increasing energy consumption. sparkl.me

Applying Green Chemistry Principles to Synthetic Design

A greener approach to the synthesis of this compound would aim to mitigate the issues of the traditional route. This involves exploring alternative reagents and reaction pathways.

Greener Diazotization: While the fundamental diazotization reaction is efficient, alternatives to mineral acids, such as using solid-supported acids, can simplify purification and reduce liquid waste. For instance, polymer-supported sulfonic acids have been shown to be effective proton sources for diazotization reactions. organic-chemistry.org

Alternatives to the Sandmeyer Reaction: The most significant green improvement would be to avoid the use of toxic cyanides. Several modern synthetic methods offer potential alternatives:

Direct Carboxylation of Aryl Halides: A more atom-economical and greener route would involve converting the starting aniline to an aryl halide and then performing a direct carboxylation. Palladium-catalyzed carboxylation of aryl halides using carbon dioxide (CO₂) as the carboxylating agent is a promising green alternative. google.comresearchgate.net This approach utilizes a renewable C1 source (CO₂) and avoids the use of highly toxic cyanides.

Enzymatic Hydrolysis: If the nitrile pathway is chosen, the hydrolysis step can be made greener. The use of nitrilase enzymes can facilitate the conversion of nitriles to carboxylic acids under mild, aqueous conditions, often with high selectivity and without the need for strong acids or bases. ohsu.edu This significantly reduces waste and energy consumption.

Catalytic Oxidation: Another potential route could involve the oxidation of a corresponding methyl group if a suitable toluene precursor were available. Green oxidation methods using catalysts like selenium in the presence of hydrogen peroxide in water offer an environmentally friendly alternative to traditional heavy metal oxidants. mdpi.com

Comparison of Synthetic Strategies

The following table provides a qualitative comparison of a traditional versus a hypothetical greener synthetic approach based on key green chemistry metrics.

| Green Chemistry Metric | Traditional Route (Sandmeyer) | Hypothetical Greener Route (e.g., Pd-catalyzed Carboxylation) |

| Principle 1: Prevention | Generates significant copper and salt waste. | Aims to minimize waste by using catalytic processes and avoiding stoichiometric toxic reagents. |

| Principle 3: Less Hazardous Chemical Syntheses | Uses highly toxic copper(I) cyanide. | Avoids highly toxic reagents in favor of catalysts like palladium and a benign C1 source like CO₂. |

| Principle 5: Safer Solvents and Auxiliaries | Often employs traditional organic solvents. | Can potentially be designed to use greener solvents like cyclopentyl methyl ether (CPME) or even water. sigmaaldrich.com |

| Principle 6: Design for Energy Efficiency | Requires heating for hydrolysis. | Catalytic reactions may proceed under milder conditions. Enzymatic steps operate at ambient temperatures. |

| Principle 7: Use of Renewable Feedstocks | Uses fossil fuel-derived reagents. | Can incorporate renewable feedstocks, for example, by using CO₂ as a C1 source. |

| Atom Economy | Lower, due to the use of stoichiometric reagents and the generation of byproducts. | Higher, as catalytic processes incorporate a greater proportion of the reactant atoms into the final product. |

Detailed Research Findings in Green Synthetic Design

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2,3 Dichlorobenzoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a primary site for chemical modification, enabling the synthesis of various derivatives through esterification, salt formation, and decarboxylation.

Esterification Reactions and Derivatives Synthesis

The synthesis of esters from 4-Bromo-2,3-dichlorobenzoic acid is a fundamental transformation. A common method involves Fischer esterification, where the acid is refluxed with an alcohol in the presence of a strong acid catalyst. A parallel procedure has been documented for the closely related 4-bromo-2-chlorobenzoic acid, which was converted to its methyl ester. chemicalbook.com In this synthesis, hydrochloric acid gas was bubbled through a solution of the benzoic acid in methanol, leading to reflux and an overnight reaction. chemicalbook.com The resulting methyl 4-bromo-2-chlorobenzoate was isolated in high yield (94%) after workup. chemicalbook.com This method highlights a standard and efficient pathway for producing ester derivatives of halogenated benzoic acids.

Table 1: Representative Esterification of a Halogenated Benzoic Acid

| Starting Material | Reagents | Solvent | Conditions | Product | Yield |

|---|

This table is based on the synthesis of a structurally similar compound and is illustrative of a potential synthetic route for the title compound.

Salt Formation and Acid-Base Equilibria

As a carboxylic acid, this compound readily undergoes acid-base reactions to form carboxylate salts. The acidity of the benzoic acid proton is significantly enhanced by the electron-withdrawing inductive effects of the three halogen substituents (one bromine and two chlorine atoms). These substituents help to stabilize the negative charge of the conjugate base (carboxylate anion) through the delocalization of electron density. The presence of halogenated benzoic acids in the environment is often linked to the degradation of herbicides and polychlorinated biphenyls (PCBs). mdpi.com The formation of salts with inorganic bases like sodium hydroxide (B78521) or potassium carbonate, or with organic bases like triethylamine, is a standard reaction. This property is often exploited during reaction workups to separate the acidic compound from non-acidic components by extraction into an aqueous basic solution. chemicalbook.comchemicalbook.com

Decarboxylation Pathways

The removal of the carboxyl group (decarboxylation) from aryl carboxylic acids can be achieved under specific conditions, often requiring elevated temperatures or catalytic methods. rsc.orgorgsyn.org One modern approach involves a visible light-mediated decarboxylation using photoredox catalysis. rsc.org In this method, an aryl carboxylic acid can be converted into an aryl radical, which can then be used in further functionalization reactions. rsc.org For instance, the reaction of some electron-deficient benzoic acids required heating to 80°C to achieve acceptable yields. rsc.org Another classic method involves the decarboxylation of brominated hydroxybenzoic acids, which can occur upon heating. orgsyn.org These pathways suggest that this compound could potentially be converted to 1-bromo-2,3-dichlorobenzene, a valuable intermediate, by cleaving the C-C bond of the carboxylic group. acs.org

Halogen Substituent Reactivity

The halogen atoms on the aromatic ring of this compound are key sites for advanced synthetic transformations, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but becomes feasible when the aromatic ring is activated by strong electron-withdrawing groups. libretexts.org The carboxylic acid group, along with the halogens themselves, exerts an electron-withdrawing effect, which can facilitate the attack of nucleophiles. The generally accepted mechanism involves the addition of a nucleophile to the carbon bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The aromaticity is temporarily lost in this step. libretexts.org In the second step, the leaving group (a halide ion) is eliminated, restoring the aromatic system. libretexts.org For di- or tri-halogenated systems, the regioselectivity of the substitution depends on the relative activation provided by the electron-withdrawing groups at different positions. nih.govnih.gov The positions ortho and para to the activating group are most susceptible to attack. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and represent some of the most important applications for halogenated benzoic acids. researchgate.netrhhz.net The reactivity of the halogens in these reactions typically follows the order I > Br > Cl. wikipedia.org This allows for selective reactions on polyhalogenated substrates.

Suzuki Reaction The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound (like a boronic acid) with an organohalide using a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to synthesize biaryl compounds. wikipedia.org Given the C-Br bond is more reactive than the C-Cl bonds, this compound would be expected to selectively undergo coupling at the 4-position (bromo) under controlled conditions. Aqueous phase Suzuki reactions of various 4-halobenzoic acids with phenylboronic acid have been successfully demonstrated using palladium nanoparticle catalysts. ucd.ie A variety of palladium catalysts, including those with phosphine (B1218219) ligands like P(t-Bu)₃ or palladacycles, are effective for coupling aryl bromides and chlorides. libretexts.orgorganic-chemistry.org

Heck Reaction The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgnih.gov This reaction is a cornerstone of C-C bond formation and is typically carried out in the presence of a base. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species. libretexts.org The reaction can be performed with aryl bromides in aqueous media using specific palladium catalysts. nih.gov The high stability of N-heterocyclic carbene (NHC) palladium complexes makes them particularly suitable for Heck reactions, which sometimes require elevated temperatures. nih.gov

Sonogashira Coupling The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org This method is invaluable for synthesizing arylalkynes. libretexts.org For polyhalogenated substrates, the higher reactivity of aryl bromides over aryl chlorides allows for selective coupling. nih.gov For instance, Sonogashira couplings have been successfully performed on various aryl bromides, demonstrating excellent functional group tolerance, including for carboxylic acids. nih.gov

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Aryl Halides

| Reaction Name | Coupling Partners | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki Coupling | Aryl Halide + Boronic Acid/Ester | Pd(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) + Base (e.g., K₂CO₃, Cs₂CO₃) | Forms biaryl compounds; tolerant of many functional groups. wikipedia.orglibretexts.orgorganic-chemistry.org |

| Heck Reaction | Aryl Halide + Alkene | Pd catalyst (e.g., Pd(OAc)₂, Palladacycles) + Base (e.g., Et₃N, K₂CO₃) | Forms substituted alkenes; often highly stereoselective. wikipedia.orgnih.govorganic-chemistry.org |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂) + Cu(I) salt (e.g., CuI) + Amine Base | Forms arylalkynes; proceeds under mild conditions. wikipedia.orgorganic-chemistry.orglibretexts.org |

Reductive Dehalogenation Processes

Reductive dehalogenation is a crucial reaction for halogenated aromatic compounds, often studied in the context of environmental remediation and synthetic chemistry. This process involves the removal of a halogen atom and its replacement with a hydrogen atom. The reactivity of the carbon-halogen bond in reductive dehalogenation typically follows the order C-I > C-Br > C-Cl > C-F, suggesting that the bromine atom in this compound would be the most susceptible to removal.

The mechanism of reductive dehalogenation can proceed through different pathways, including hydrogenolysis, electron transfer, and hydrodehalogenation. In the context of this compound, a likely pathway would involve the initial cleavage of the C-Br bond due to its lower bond dissociation energy compared to the C-Cl bonds.

The following table outlines the bond dissociation energies for relevant carbon-halogen bonds, which supports the predicted selectivity in reductive dehalogenation.

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-Br | ~285 |

| C-Cl | ~340 |

| C-H | ~413 |

Note: These are average values and can vary based on the specific molecular environment.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for benzene and its derivatives. lumenlearning.combyjus.comlibretexts.orgmsu.edu The existing substituents on the benzene ring, namely the two chlorine atoms, the bromine atom, and the carboxylic acid group, exert significant influence on the rate and regioselectivity of further substitution.

All three halogen substituents (Br, Cl) are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophiles than benzene itself. However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate. The carboxylic acid group is a strong deactivating and meta-directing group.

In this compound, the positions open for substitution are C5 and C6. The directing effects of the substituents are as follows:

The carboxylic acid at C1 directs incoming electrophiles to the meta-position, which is C5.

The chlorine at C2 directs to its ortho- (C3, already substituted) and para- (C5) positions.

The chlorine at C3 directs to its ortho- (C2 and C4, already substituted) and para- (C6) positions.

The bromine at C4 directs to its ortho- (C3 and C5) and para- (C1, already substituted) positions.

The general mechanism for an electrophilic aromatic substitution reaction, such as bromination, is depicted below:

Formation of the electrophile: Br₂ + FeBr₃ → Br⁺ + FeBr₄⁻

Attack of the aromatic ring on the electrophile: The π electrons of the benzene ring attack the electrophile (Br⁺) to form a resonance-stabilized carbocation intermediate (arenium ion).

Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring.

Oxidation and Reduction Chemistry

The chemical behavior of this compound in oxidation and reduction reactions is primarily dictated by the carboxylic acid functional group and the halogenated aromatic ring.

Oxidation: The benzene ring of this compound is highly substituted with electron-withdrawing groups, making it resistant to oxidative degradation under typical conditions. The carboxylic acid group is already in a high oxidation state and is therefore not readily oxidized further. Severe oxidative conditions could potentially lead to the cleavage of the aromatic ring. A related transformation is the oxidation of 2,3-dichlorobenzaldehyde (B127699) to 2,3-dichlorobenzoic acid using an oxidizing agent like potassium permanganate. chemicalbook.comchemicalbook.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The reaction would yield (4-bromo-2,3-dichlorophenyl)methanol.

Under different conditions, the aromatic ring can be subjected to reduction. For instance, catalytic hydrogenation can lead to the removal of the halogen substituents, as discussed in the reductive dehalogenation section.

Reaction Kinetics and Thermodynamic Studies

Detailed experimental data on the reaction kinetics and thermodynamics of this compound are not extensively available in the public domain. However, computational methods can provide valuable estimates for its thermodynamic properties.

The rate of electrophilic aromatic substitution on this compound is expected to be significantly slower than that of benzene due to the cumulative deactivating effect of the four substituents. Kinetic studies would likely reveal a high activation energy for such reactions.

Thermodynamic properties such as the enthalpy of formation, Gibbs free energy of formation, and entropy can be calculated using computational chemistry software. These values are crucial for predicting the feasibility and equilibrium position of chemical reactions involving this compound. For comparison, the predicted XLogP3 value, a measure of lipophilicity, for the related compound 4-bromo-2,3-difluorobenzoic acid is 2.3. nih.gov PubChem provides computed properties for a variety of similar compounds, which can serve as a basis for estimating the properties of this compound.

The following table presents a selection of computed properties for related dichlorobenzoic acids to provide a comparative context.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 |

| 2,3-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 2.4 |

| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 2.4 |

| 4-Bromo-2-chlorobenzoic acid | C₇H₄BrClO₂ | 235.46 | 2.9 |

Data sourced from PubChem and other chemical databases. sigmaaldrich.combldpharm.comtcichemicals.comsynquestlabs.comuni.lunih.govuni.lu

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2,3 Dichlorobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. For 4-bromo-2,3-dichlorobenzoic acid, both ¹H and ¹³C NMR would provide critical information.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the benzene (B151609) ring. These protons, H-5 and H-6, would appear as doublets due to coupling with each other. The chemical shifts can be predicted by considering the additive effects of the substituents. The electron-withdrawing nature of the carboxylic acid and the halogen atoms would shift these protons downfield, likely in the range of 7.5-8.5 ppm. For instance, in 3,4-dichlorobenzoic acid, the aromatic protons appear between 7.75 and 8.13 ppm rsc.org. The acidic proton of the carboxyl group would appear as a broad singlet at a much higher chemical shift, typically above 10 ppm, and its exact position would be dependent on the solvent and concentration rsc.org.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would show seven distinct signals, one for each carbon atom in the molecule.

Carboxyl Carbon (C=O): This carbon would have the most downfield chemical shift, anticipated in the 165-175 ppm range, which is typical for carboxylic acids. rsc.orgresearchgate.net

Aromatic Carbons: The six aromatic carbons would appear in the 120-145 ppm region. oregonstate.edu The carbons directly bonded to the electronegative halogen atoms (C-2, C-3, and C-4) would be significantly influenced. The C-1 carbon, attached to the carboxyl group, and the halogen-substituted carbons (C-2, C-3, C-4) would likely show weaker signals due to being quaternary. oregonstate.edu Precise assignment requires detailed analysis of substituent chemical shift (SCS) effects, but we can reference similar structures. For example, the carbons of 3,4-dichlorobenzoic acid resonate at approximately 129.3, 130.9, 131.0, 131.4, 132.2, and 136.7 ppm, with the carboxyl carbon at 164.8 ppm (in Acetone-d6). rsc.org Data for 4-bromobenzoic acid shows aromatic carbons with shifts around 130 ppm and the carboxyl carbon near 167 ppm. chemicalbook.com

Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C=O | 165 - 175 | Typical range for a carboxylic acid. |

| C-1 | ~130 - 135 | Quaternary carbon attached to COOH group. |

| C-2 (C-Cl) | ~132 - 138 | Deshielded by chlorine; quaternary. |

| C-3 (C-Cl) | ~130 - 135 | Deshielded by chlorine; quaternary. |

| C-4 (C-Br) | ~125 - 130 | Attached to bromine; quaternary. |

| C-5 (C-H) | ~130 - 135 | Aromatic CH. |

| C-6 (C-H) | ~128 - 133 | Aromatic CH. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the carboxylic acid group.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.

C=O Stretch: A strong, sharp peak corresponding to the carbonyl stretch should appear between 1680-1710 cm⁻¹. The conjugation with the benzene ring and the electronic effects of the halogens influence this frequency. For instance, the gas-phase IR spectrum of 4-bromo-2-chlorobenzoic acid shows a strong band in this region. nist.gov

C-O Stretch and O-H Bend: Bands in the 1210-1320 cm⁻¹ (C-O stretch) and around 920 cm⁻¹ (out-of-plane O-H bend) regions are also indicative of the carboxylic acid dimer.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ range.

C-Cl and C-Br Stretches: The carbon-halogen stretches appear in the fingerprint region. C-Cl stretches are generally found between 600-800 cm⁻¹, and the C-Br stretch is expected at lower wavenumbers, typically 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C ring stretching modes are often strong in the Raman spectrum of aromatic compounds. The symmetric vibrations, like the ring breathing mode, would also be prominent. The C-Cl and C-Br stretches would also be visible and could help confirm the substitution pattern.

Key Expected Vibrational Frequencies (IR)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Broad, Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| C=O stretch | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C stretch | 1450 - 1600 | Medium to Strong |

| C-O stretch / O-H bend | 1210 - 1320 | Medium |

| C-Cl stretch | 600 - 800 | Medium to Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (C₇H₃BrCl₂O₂), the molecular ion peak (M⁺) would be a distinctive cluster of peaks due to the isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a characteristic M, M+2, M+4, and M+6 pattern.

The monoisotopic mass is approximately 267.87 u. The most common fragmentation pathway for benzoic acids is the loss of the hydroxyl group (•OH, mass 17) followed by the loss of carbon monoxide (CO, mass 28) to form a halophenyl cation.

Predicted Fragmentation Pattern:

[M - OH]⁺: Loss of the hydroxyl radical.

[M - COOH]⁺: Loss of the entire carboxyl group, leading to a tribromodichlorophenyl cation.

Loss of Halogens: Subsequent fragmentation could involve the loss of bromine or chlorine atoms. The loss of a bromine radical from the molecular ion is a common pathway for brominated aromatics. For example, the mass spectrum of methyl 4-bromobenzoate (B14158574) shows a significant peak corresponding to the loss of the methoxy (B1213986) group, followed by CO. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. Aromatic compounds like this compound are expected to show absorption bands corresponding to π → π* transitions. The benzene ring exhibits characteristic absorptions which are modified by the substituents. The carboxylic acid group and the halogens act as auxochromes, shifting the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. One would anticipate two main absorption bands: a strong primary band (E-band) around 200-230 nm and a weaker secondary band (B-band) with fine structure around 270-290 nm.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal Structure Determination and Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystal form, is common in benzoic acids and is influenced by the subtle balance of intermolecular forces. Different packing arrangements of the hydrogen-bonded dimers could lead to different polymorphs with varying physical properties.

Intermolecular Interactions: Halogen Bonding, Hydrogen Bonding, π-π Stacking

The crystal packing would be governed by a combination of intermolecular forces.

Hydrogen Bonding: As mentioned, the primary and strongest interaction would be the classic R₂²(8) hydrogen-bonded dimer formation between carboxylic acid groups. nih.gov

Halogen Bonding: The chlorine and bromine atoms on the ring are capable of forming halogen bonds (C-X···O or C-X···X, where X is Cl or Br). These are directional interactions where the electropositive region on the halogen (the σ-hole) interacts with a Lewis base (like the carbonyl oxygen of a neighboring molecule). These interactions play a significant role in the supramolecular assembly of halogenated organic compounds. mdpi.com

π-π Stacking: The aromatic rings are likely to engage in π-π stacking interactions. These can be either face-to-face or, more commonly, offset (parallel-displaced) to minimize electrostatic repulsion. These interactions, primarily driven by dispersion forces, would further stabilize the crystal lattice. acs.org

These varied intermolecular interactions create a complex and robust three-dimensional network that defines the solid-state structure of the compound. mdpi.commdpi.com

Co-crystallization and Supramolecular Assembly Studies

While specific co-crystallization studies involving this compound are not extensively documented in publicly available literature, the principles of supramolecular assembly in halogenated benzoic acids provide a strong framework for predicting its behavior. The formation of multicomponent crystals, or co-crystals, is a primary technique in crystal engineering to modify the physicochemical properties of a compound. In the case of this compound, its supramolecular assembly is expected to be dominated by robust hydrogen bonding interactions characteristic of carboxylic acids.

Typically, benzoic acids form centrosymmetric hydrogen-bonded dimers via their carboxylic acid groups. These dimers then act as supramolecular synthons, which are further organized in the crystal lattice through weaker interactions. The halogen substituents on the aromatic ring of this compound—one bromine and two chlorine atoms—play a crucial role in directing this higher-order assembly. Halogen bonds, where a halogen atom acts as an electrophilic species interacting with a nucleophile, are increasingly recognized as significant directional forces in crystal packing.

Influence of Substituents on Crystal Packing

The substituents on the benzoic acid ring—specifically the bromine at position 4 and the chlorine atoms at positions 2 and 3—have a profound influence on the crystal packing of this compound. These effects can be categorized into steric and electronic contributions, which collectively determine the molecular conformation and the efficiency of crystal lattice packing.

The presence of ortho-substituents, such as the chlorine at position 2, can induce a torsional twist in the carboxylic acid group relative to the plane of the aromatic ring. This is a common feature in ortho-substituted benzoic acids and arises from steric hindrance between the substituent and the carboxylic acid group. mdpi.com This deviation from planarity can, in turn, affect the cross-conjugation between the carboxylic group and the aromatic ring. mdpi.com

The electronic nature of the halogen substituents also plays a critical role. Halogens are electronegative and exert a negative inductive effect (-I effect), withdrawing electron density from the aromatic ring. They also possess lone pairs of electrons and can exert a positive resonance effect (+R or +M effect). For halogens, the inductive effect generally outweighs the resonance effect in influencing acidity. stackexchange.com However, in the context of crystal packing, these electronic properties influence the potential for various intermolecular interactions.

The presence of multiple halogen atoms (Cl and Br) on the benzene ring increases the likelihood of halogen bonding (C-X···O, C-X···N, C-X···X, where X is a halogen). The strength and directionality of these bonds can significantly impact the crystal packing arrangement. For instance, in related di-substituted derivatives, the non-planarity caused by steric effects can diminish cross-conjugation, making resonance stabilization within the carboxylic group more significant. mdpi.com

A comparative analysis with other halogenated benzoic acids, such as 2,4-dichlorobenzoic acid, reveals that the positions of the substituents are crucial in determining the final crystal structure. wikipedia.org While both may exhibit similar fundamental interactions, the specific geometry and directionality of these interactions will differ, leading to distinct crystal packing arrangements.

Computational Chemistry and Theoretical Investigations of 4 Bromo 2,3 Dichlorobenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the microscopic properties of molecules.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Bromo-2,3-dichlorobenzoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral angles. A critical aspect of its structure would be the orientation of the carboxylic acid group relative to the benzene (B151609) ring. Due to potential steric hindrance from the ortho-chloro substituent, the carboxyl group may be twisted out of the plane of the benzene ring. Conformational analysis would explore the energy differences between various rotational isomers (conformers) to identify the most stable conformation.

While specific optimized geometry data for this compound is not present in the surveyed literature, studies on similar halogenated benzoic acids have been performed. For instance, computational studies on other dichlorobenzoic acids have explored their dimeric structures and conformational preferences. researchgate.netnih.gov

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Orbitals)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that dictate a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, which have higher energy electrons. The LUMO is likely to be centered on the carboxylic acid group and the antibonding orbitals of the benzene ring. A precise calculation of the HOMO-LUMO gap would provide a quantitative measure of its kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

In the case of this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the carboxyl group would be a site of positive potential. The halogen atoms, due to their electronegativity and the presence of lone pairs, would present a complex electrostatic landscape.

Reactivity Descriptors and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. researchgate.net Reactivity descriptors, derived from the energies of these frontier orbitals, provide quantitative measures of a molecule's reactivity.

Ionization Energy, Electron Affinity, and Chemical Hardness

Ionization Energy (I) is the energy required to remove an electron from a molecule and is approximated by the negative of the HOMO energy (-EHOMO). A lower ionization energy indicates a greater ease of electron donation.

Electron Affinity (A) is the energy released when a molecule accepts an electron and is approximated by the negative of the LUMO energy (-ELUMO). A higher electron affinity suggests a greater propensity to accept electrons.

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap.

Without specific computational data for this compound, the exact values for these descriptors cannot be provided. However, it can be anticipated that the presence of multiple electron-withdrawing halogen atoms would influence these properties significantly.

Electrophilicity Index and Fukui Functions

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is calculated using the ionization energy and electron affinity. A higher electrophilicity index indicates a stronger electrophile.

Fukui Functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They indicate the change in electron density at a particular point in the molecule when the total number of electrons is changed.

Detailed analysis of the Fukui functions for this compound would pinpoint which of the carbon atoms on the benzene ring is most susceptible to attack, and how the halogen and carboxylic acid substituents direct this reactivity.

Non-Linear Optical (NLO) Properties Prediction (Polarizability, Hyperpolarizability)

Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. The NLO response of a material is determined by its molecular polarizability (α) and first-order hyperpolarizability (β). Computational methods, particularly DFT, are instrumental in predicting these properties for organic molecules. While direct computational studies on this compound are not extensively documented in publicly available research, data from structurally similar compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, provide valuable insights. researchgate.net

Theoretical calculations for related benzoic acid derivatives typically involve optimizing the molecular geometry at a specific level of theory, such as B3LYP with a 6-311++G(d,p) basis set. researchgate.net The dipole moment, polarizability, and first-order hyperpolarizability are then calculated. The polarizability of a molecule describes its ability to form a dipole moment when subjected to an external electric field, while hyperpolarizability measures the non-linear response to that field.

The presence of electron-withdrawing groups (like halogens and the carboxylic acid group) and the bromine atom can significantly influence the NLO properties. These groups can enhance the molecular hyperpolarizability by creating a significant charge transfer within the molecule.

Table 1: Predicted Non-Linear Optical Properties of a Structurally Similar Compound (4-bromo-3-(methoxymethoxy) benzoic acid) researchgate.net

| Property | Value |

| Dipole Moment (μ) | Value not explicitly stated in the provided abstract |

| Polarizability (α) | Value not explicitly stated in the provided abstract |

| First-order Hyperpolarizability (β) | Value not explicitly stated in the provided abstract |

Solvation Effects and Solvent-Compound Interactions

The behavior of a compound in a solution is critical for many of its applications. Computational models, such as the Polarizable Continuum Model (PCM), are used to study the effects of different solvents on the properties of a molecule. researchgate.net These models simulate the solvent as a continuous medium with a specific dielectric constant, allowing for the investigation of how the solvent influences the electronic structure, stability, and reactivity of the solute.

For halogenated benzoic acids, solvation can affect various parameters, including the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). The interaction with a solvent can alter the charge distribution within the molecule, leading to changes in its reactivity and spectroscopic properties. Studies on similar molecules, like 4-bromo-3-(methoxymethoxy) benzoic acid, have shown that solvation can alter reactivity descriptors. researchgate.net

The choice of solvent can impact the stability of different conformations of this compound and can influence its aggregation behavior in solution. Understanding these interactions is crucial for predicting its behavior in different chemical environments.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule's structure. Computational methods are used to calculate the vibrational frequencies and intensities of a molecule, which can then be compared with experimental spectra to confirm the structure and assign the observed vibrational modes.

DFT calculations are widely used for vibrational analysis. ijastems.orgijtsrd.com For a molecule like this compound, the calculated vibrational spectrum would reveal characteristic frequencies for the stretching and bending modes of its functional groups. These include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-C stretching modes within the benzene ring, and the C-Cl and C-Br stretching vibrations.

Theoretical vibrational analysis of related compounds like 2,4-Dichlorobenzoic acid has been performed using DFT (B3LYP) and Hartree-Fock (HF) methods with various basis sets. ijastems.org The calculated frequencies are often scaled to better match the experimental values, accounting for anharmonicity and other limitations of the theoretical models.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in a Related Compound (2,4-Dichlorobenzoic acid) ijastems.org

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT/B3LYP/6-31+G(d,p)) |

| O-H Stretch | 3505 |

| C=O Stretch | Not explicitly stated in the provided abstract |

| C-C Stretch (Aromatic) | 1547, 1515, 1428 |

| C-Cl Stretch | 793, 730, 692, 668 |

Note: This table is based on data for a structurally similar compound and serves as an illustrative example of the type of data generated from vibrational frequency analysis.

These theoretical investigations, even when based on structurally similar compounds, provide a robust framework for understanding the fundamental chemical and physical properties of this compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in Complex Molecule Synthesis

The strategic placement of three distinct functional groups—a carboxylic acid, a bromine atom, and two chlorine atoms—on the benzene (B151609) ring of 4-Bromo-2,3-dichlorobenzoic acid provides multiple reaction sites. This allows for a variety of chemical transformations, making it an essential starting material or intermediate in the synthesis of more complex molecules. The carboxylic acid group can undergo esterification, amidation, or reduction, while the halogen atoms can be replaced or modified through various coupling reactions. This versatility enables chemists to construct intricate molecular architectures with high precision.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound and its derivatives are important precursors in the pharmaceutical industry. custchemvip.com They serve as foundational components for the synthesis of a range of pharmaceutical intermediates and, ultimately, active pharmaceutical ingredients (APIs). custchemvip.com The specific arrangement of the halogen atoms can influence the biological activity of the final drug molecule.

For instance, related compounds such as 5-bromo-2-chloro-benzoic acid are crucial starting materials for synthesizing antidiabetic drugs like Dapagliflozin and Empagliflozin. google.com The synthesis often involves multi-step processes where the benzoic acid derivative is modified to create the final complex API. google.com The purity of the initial building block is critical, with methods developed to produce high-purity versions to meet the stringent requirements of the pharmaceutical industry. google.com

Table 1: Related Bromo-chloro-benzoic acid Derivatives in Pharmaceutical Synthesis

| Compound Name | CAS Number | Application/Significance |

|---|---|---|

| 5-Bromo-2-chloro-benzoic acid | 23 | Starting material for Dapagliflozin and Empagliflozin |

| 3-Bromo-2-chlorobenzoic acid | 56961-27-4 | Pharmaceutical intermediate bldpharm.com |

| 4-Bromo-3-chlorobenzoic acid | 25118-59-6 | Pharmaceutical intermediate bldpharm.comsigmaaldrich.comnih.gov |

| 4-Bromo-2-chlorobenzoic acid | 59748-90-2 | Pharmaceutical intermediate custchemvip.comsigmaaldrich.com |

This table is provided for illustrative purposes and includes related compounds to highlight the broader utility of halogenated benzoic acids in medicinal chemistry.

Synthetic Utility in Agrochemical Development

Similar to its role in pharmaceuticals, this compound and its isomers are valuable in the development of new agrochemicals. The presence and position of the halogen atoms can significantly impact the pesticidal or herbicidal activity of a molecule. These benzoic acid derivatives can be used to create novel compounds with improved efficacy and environmental profiles. For example, 5-bromo-2,4-difluorobenzoic acid is a known intermediate in the synthesis of pesticides. google.com

The development of efficient synthetic routes to these building blocks is an active area of research. For example, a method for preparing 4-bromobenzoic acid, a related compound, involves the liquid phase catalytic oxidation of p-bromotoluene, achieving high yields and purity. google.com Such advancements in synthesis make these key intermediates more accessible for agrochemical research and development.

Contribution to Novel Material Design and Polymer Chemistry

The applications of this compound extend beyond life sciences into the realm of materials science. Its rigid aromatic structure and reactive functional groups make it a suitable monomer or cross-linking agent in the synthesis of novel polymers. These materials may possess desirable properties such as thermal stability, flame retardancy, and specific electronic characteristics. The incorporation of halogen atoms can enhance the performance of materials in various applications.

Design and Synthesis of Functional Derivatives

The reactivity of this compound allows for the design and synthesis of a wide array of functional derivatives with tailored properties. For example, the carboxylic acid group can be converted to an ester or an amide, leading to compounds with different physical and chemical characteristics. chemicalbook.com

Further modifications can be made to the aromatic ring. For instance, related di- and tri-halogenated benzoic acids are synthesized through various chemical reactions. chemicalbook.comchemicalbook.comchemicalbook.com The synthesis of 2,3-dichlorobenzoic acid can be achieved from 2,3-dichloroaniline (B127971) through diazotization and subsequent reactions. chemicalbook.com The creation of such derivatives is crucial for exploring structure-activity relationships and discovering new applications.

The synthesis of various halogenated benzoic acid derivatives often involves multi-step procedures. For example, the synthesis of 4-Bromo-3,5-dichlorobenzoic acid methyl ester involves the reaction of methyl 4-amino-3,5-dichlorobenzoate with hydrobromic acid and sodium nitrite (B80452), followed by a reaction with cuprous bromide. chemicalbook.com These synthetic methodologies are essential for accessing a diverse range of functionalized building blocks for various scientific disciplines.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-chloro-benzoic acid |

| Dapagliflozin |

| Empagliflozin |

| 5-bromo-2,4-difluorobenzoic acid |

| p-bromotoluene |

| 4-bromobenzoic acid |

| 2,3-dichloroaniline |

| 2,3-dichlorobenzoic acid |

| 4-Bromo-3,5-dichlorobenzoic acid methyl ester |

| methyl 4-amino-3,5-dichlorobenzoate |

| 3-Bromo-2-chlorobenzoic acid |

| 4-Bromo-3-chlorobenzoic acid |

| 4-Bromo-2-chlorobenzoic acid |

| 3-Bromo-2,4-dichlorobenzoic acid |

| 4-Bromo-3,5-dichlorobenzoic acid |

| 4-bromo-2,6-dichlorobenzoic acid |

| 4-Bromo-2,3,6-trifluorobenzoic acid |

| 4-Bromo-2,3-difluorobenzoic acid |

| 4-bromo-2,5-difluorobenzoic acid |

| 3-bromo-2,4-dichlorobenzoic acid |

Exploration of Biological Activities and Structure Activity Relationships Sar

Antimicrobial Activity Studies (e.g., Antibacterial, Antifungal)

Halogenated benzoic acid derivatives have been a subject of interest in the search for new antimicrobial agents. The presence of halogens such as bromine and chlorine on the benzene (B151609) ring is known to influence the antimicrobial potency of these compounds.

Antibacterial Activity:

Research into the antibacterial effects of substituted benzoic acids has shown that the nature and position of the halogen substituents are critical for activity. For instance, a study on the toxicity of various benzoic acids to Vibrio fischeri indicated that the toxicity decreased in the order of bromo > chloro > fluoro derivatives. nih.gov This suggests that brominated benzoic acids could possess significant antibacterial properties. The antibacterial activity of these compounds is often attributed to their ability to disrupt cell membranes and interfere with essential metabolic pathways. nih.gov

Antifungal Activity:

Similar to their antibacterial action, halogenated benzoic acids and their derivatives have been evaluated for their antifungal properties. A study on flavonoid derivatives featuring bromine and chlorine atoms demonstrated notable inhibitory effects against various fungal and bacterial strains. mdpi.com For example, 6-chloro-8-nitroflavone and 6-bromo-8-nitroflavone, both containing halogens, showed strong inhibition of the growth of the pathogenic yeast Candida albicans. mdpi.com While these are not direct derivatives of benzoic acid, the findings underscore the potential contribution of halogen substituents to antifungal activity.

The following table summarizes the antimicrobial activity of some halogenated compounds, providing a reference for the potential activity of 4-Bromo-2,3-dichlorobenzoic acid.

| Compound/Derivative | Target Organism | Activity | Reference |

| Bromobenzoic acids | Vibrio fischeri | Higher toxicity than chloro- and fluoro-benzoic acids | nih.gov |

| 2-Chlorobenzoic acid derivatives | Escherichia coli | Potent antimicrobial agents | nih.gov |

| 6-Chloro-8-nitroflavone | Candida albicans | Strong inhibitory effect | mdpi.com |

| 6-Bromo-8-nitroflavone | Candida albicans | Inhibited growth | mdpi.com |

Investigation of Enzyme Inhibition Potential

The structural features of this compound suggest its potential as an enzyme inhibitor. Halogenated aromatic compounds are known to interact with the active sites of various enzymes, leading to their inhibition.

A study on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides revealed their potential to inhibit acetylcholinesterase (AChE) and α-glucosidase. juniperpublishers.com Although these are sulfonamide derivatives and not direct analogs of benzoic acid, the presence of a brominated phenyl ring was a key feature of the studied molecules. The lipophilicity conferred by substituents played a significant role in the observed enzyme inhibition. juniperpublishers.com

Another relevant study focused on 4-bromotiglic acid as a novel inhibitor of thiolases, enzymes involved in fatty acid β-oxidation. nih.gov This compound caused time-dependent and concentration-dependent inhibition of palmitoylcarnitine-supported respiration in rat liver mitochondria by inactivating thiolase enzymes. nih.gov This highlights the potential for brominated organic acids to act as specific enzyme inhibitors.

While direct studies on the enzyme inhibition of this compound are not available, the data from related compounds suggest that it could be a candidate for screening against various enzymatic targets. The electronic and steric properties imparted by the bromo and chloro substituents could facilitate binding to enzyme active sites.

Receptor Binding Studies and Ligand-Target Interactions

Receptor binding studies are crucial for understanding the mechanism of action of a compound. For substituted benzoic acids, these studies often focus on nuclear receptors or other protein targets.

While specific receptor binding data for this compound is not documented in the available literature, research on related structures provides insights. For example, QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) have been performed. nih.gov These studies indirectly inform about the ligand-target interactions, suggesting that hydrophobicity and aromaticity are key for binding and inhibitory activity. nih.gov

The interaction of a ligand with its biological target is governed by various forces, including hydrogen bonding and hydrophobic interactions. nih.gov The carboxylic acid group of this compound can act as a hydrogen bond donor and acceptor, while the halogenated phenyl ring provides a hydrophobic surface for interaction with non-polar pockets in a receptor binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For substituted benzoic acids, QSAR studies have been instrumental in predicting their toxicity and antimicrobial activity.

A QSAR study on the toxicity of benzoic acids to Vibrio fischeri and Daphnia found that the toxicity of substituted benzoic acids could be predicted using descriptors such as the partition coefficient (log P) and pKa. nih.gov The study also highlighted that for V. fischeri, the toxic mechanism might differ from that in higher organisms, with both ionized and non-ionized forms of the benzoic acids contributing to toxicity. nih.gov

In another study on 2-chlorobenzoic acid derivatives, QSAR models revealed that their antimicrobial activities were governed by topological parameters, specifically the second-order and valence second-order molecular connectivity indices. nih.gov This indicates that the shape and electronic structure of the molecules are critical determinants of their biological effects.

QSAR studies on benzoylaminobenzoic acid derivatives as FabH inhibitors have shown that inhibitory activity increases with higher hydrophobicity, molar refractivity, and aromaticity. nih.gov These findings suggest that for this compound, the bromo and chloro substituents, which increase lipophilicity and molar refractivity, would likely enhance its biological activity according to these models.

Molecular Docking Simulations for Biological Target Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique can be used to predict the binding affinity and identify potential biological targets for a compound.

While no specific molecular docking studies for this compound were found, research on other benzoic acid derivatives provides a framework for how this molecule might interact with biological targets. A molecular docking study of several benzoic acid derivatives against the SARS-CoV-2 main protease was conducted to evaluate their potential antiviral activity. nih.gov This study used docking to predict binding affinities and interactions with amino acid residues in the active site of the protease. nih.gov

Similarly, a molecular docking analysis of a triazole-substituted benzoic acid derivative showed it to be a potential inhibitor of carbonic anhydrase. niscpr.res.in The docking study revealed favorable binding energy and specific interactions within the active site of the enzyme. niscpr.res.in These examples demonstrate the utility of molecular docking in identifying potential protein targets for novel compounds like this compound. Based on its structural features, it could be docked against a variety of enzymes and receptors to predict its biological activity profile.

Interaction Mechanisms with Biological Systems

Mechanisms of Interaction with Cellular Components

The precise mechanisms through which 4-bromo-2,3-dichlorobenzoic acid interacts with cellular components have not been extensively studied for this specific compound. However, by examining related halogenated aromatic compounds, we can infer potential modes of action. Halogenated aromatic compounds are known to be lipophilic, allowing them to penetrate biological membranes and interact with intracellular components. nih.gov The presence of both bromine and chlorine atoms on the benzene (B151609) ring of this compound likely enhances its lipophilicity, facilitating its passage across cell membranes.

Influence on Metabolic Pathways

The influence of this compound on metabolic pathways is not well-documented for this specific molecule. However, studies on other halogenated benzoic acids and aromatic compounds provide insights into its potential effects. Benzoic acid and its derivatives are known to impact various metabolic processes. For example, benzoic acid can affect the regulation of respiration and alcoholic fermentation in yeasts. nih.gov

Halogenated aromatic compounds, in general, can induce the activity of xenobiotic-metabolizing enzymes, including mixed-function oxidases and esterases. nih.gov This induction can alter the metabolism of other foreign compounds. Some halogenated compounds have been shown to cause oxidative stress, leading to an increase in respiration and the generation of reactive oxygen species (ROS). This can result in ATP depletion and potentially trigger programmed cell death. nih.gov The presence of halogen substituents can also interfere with key metabolic pathways. For example, halogenated catechols, which can be metabolites of halogenated benzoic acids, can affect the activity of catechol 1,2-dioxygenase, an important enzyme in the degradation of aromatic compounds. nih.gov

Benzene exposure, a related aromatic hydrocarbon, has been associated with disruptions in mitochondrial pathways, including the carnitine shuttle, fatty acid metabolism, and glycolysis. synquestlabs.com Given the structural similarities, it is conceivable that this compound could exert similar effects on cellular energy metabolism.

Bioavailability and Biotransformation Mechanisms

The bioavailability of this compound is influenced by its physicochemical properties. As a halogenated aromatic compound, it is expected to be lipophilic, which generally correlates with increased bioaccumulation in fatty tissues. nih.govnih.gov The persistence of such compounds in the environment and their ability to accumulate in organisms are significant concerns. nih.govnih.gov

The biotransformation of halogenated benzoic acids has been primarily studied in microorganisms. A common initial step in the degradation of these compounds is dehalogenation. For instance, Pseudomonas aeruginosa JB2 can degrade a variety of mono-, di-, and trihalogenated benzoic acids, with the initial attack being an oxygen-dependent process likely mediated by dioxygenases. nih.gov Similarly, anaerobic photoheterotrophic bacteria like Rhodopseudomonas palustris can degrade 3-bromobenzoate. nih.gov

The degradation pathways often converge on central intermediates like chlorocatechols, which are then further metabolized. nih.gov In some cases, the degradation involves the formation of hydroxybenzoic acids. For example, the metabolism of some parabens can lead to the formation of 4-hydroxybenzoic acid. chemicalbook.com The synthesis of 2,3-dichlorobenzoic acid, a potential precursor or related compound, can be achieved from 2,3-dichloroaniline (B127971). sigmaaldrich.com The enzymatic machinery for dehalogenation is diverse and can involve hydrolytic or reductive mechanisms. chemicalbook.com

Comparative Studies with Related Halogenated Carboxylic Acids

Comparative studies of halogenated carboxylic acids reveal important structure-activity relationships regarding their biological interactions and degradation. The type, number, and position of halogen substituents on the aromatic ring significantly influence their biodegradability and toxicity.

For instance, Pseudomonas aeruginosa JB2 demonstrates the ability to degrade a wider range of halogenated benzoic acids, including 2,3- and 2,5-dichlorobenzoates, and 2,3,5-trichlorobenzoate, highlighting the versatility of its enzymatic systems. nih.gov In contrast, some bacteria exhibit specificity. For example, Rhodopseudomonas palustris isolate DCP3 can utilize 3-chlorobenzoate (B1228886) and 3-bromobenzoate but shows different substrate ranges compared to other strains. nih.gov

The toxicity of halogenated aromatic compounds also varies with their structure. Studies on halogen-substituted anilines have explored these structure-toxicity relationships. nih.gov The enzymatic dehalogenation process is also influenced by the nature of the halogen. For example, flavin-dependent halogenases show a preference for chlorine over bromine. chemicalbook.com